Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate
Description
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate is a pyrimidine derivative featuring a benzoxazole-substituted amino group at position 2 and an ethyl acetate moiety at position 4 of the pyrimidinone core. Its molecular formula is C₁₅H₁₄N₄O₄, with a molecular weight of 338.3 g/mol.
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-13(21)8-9-7-12(20)18-14(16-9)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,2,8H2,1H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOVNXHMWBECAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Benzoxazol-2-amine
The benzoxazole core is constructed via cyclization of 2-aminophenol with cyanogen bromide (CNBr) under acidic conditions. In a typical procedure, 2-aminophenol (5.4 g) reacts with CNBr (4.2 g) in hydrochloric acid (4 N) at reflux for 6 hours. Neutralization with sodium bicarbonate yields 1,3-benzoxazol-2-amine as a pale-yellow solid (Yield: 78%, MP: 142–144 °C).
Preparation of 4-(Ethoxycarbonylmethyl)-6-oxo-3,6-dihydropyrimidin-2-yl Chloride
The dihydropyrimidinone scaffold is synthesized via a modified Biginelli reaction. Ethyl 4-ketopentanoate (β-keto ester, 10.2 g), chloroacetaldehyde (5.6 g), and urea (6.0 g) undergo cyclocondensation in ethanol catalyzed by concentrated HCl at 80 °C for 12 hours. The intermediate 4-(ethoxycarbonylmethyl)-6-oxo-3,6-dihydropyrimidin-2-yl chloride precipitates upon cooling (Yield: 65%, MP: 189–191 °C).
Coupling via Nucleophilic Aromatic Substitution
The final step involves reacting 1,3-benzoxazol-2-amine (3.0 g) with 4-(ethoxycarbonylmethyl)-6-oxo-3,6-dihydropyrimidin-2-yl chloride (4.5 g) in dimethylformamide (DMF) containing triethylamine (2.1 mL) at 90 °C for 8 hours. Chromatographic purification (silica gel, ethyl acetate/hexane) affords the target compound as a white crystalline solid (Yield: 58%, MP: 213–215 °C).
Table 1: Reaction Conditions and Yields for Sequential Assembly
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzoxazole formation | 2-Aminophenol + CNBr | HCl/Ethanol | 100 | 6 | 78 |
| Dihydropyrimidinone | Ethyl 4-ketopentanoate + Chloroacetaldehyde | HCl/Ethanol | 80 | 12 | 65 |
| Coupling | Benzoxazol-2-amine + Pyrimidinyl chloride | Triethylamine/DMF | 90 | 8 | 58 |
One-Pot Tandem Cyclization Approach
Reaction Mechanism and Optimization
This method employs a one-pot strategy using 2-aminophenol (1.1 g), ethyl 3-aminocrotonate (1.8 g), and ethyl chloroacetate (1.3 g) in the presence of nano-ZnO (200 mg) as a catalyst. The mixture is refluxed in acetonitrile for 24 hours, facilitating simultaneous benzoxazole ring formation and Biginelli-type cyclization. The reaction proceeds via:
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Condensation of 2-aminophenol with ethyl chloroacetate to form a benzoxazole-2-acetate intermediate.
-
Michael addition of ethyl 3-aminocrotonate to the intermediate, followed by cyclodehydration.
The crude product is recrystallized from methanol, yielding the title compound (Yield: 52%, MP: 208–210 °C).
Catalytic Efficiency and Limitations
Nano-ZnO enhances reaction kinetics by providing active Lewis acid sites, reducing side reactions. However, prolonged reaction times and moderate yields limit scalability.
Solid-Phase Synthesis Using Polymer-Supported Reagents
Immobilized Intermediate Preparation
Wang resin-bound 4-(ethoxycarbonylmethyl)-6-oxo-3,6-dihydropyrimidin-2-amine is prepared by treating resin with Fmoc-protected dihydropyrimidinone (1.2 mmol/g loading). After Fmoc deprotection, the resin reacts with 1,3-benzoxazole-2-carbonyl chloride (1.5 equiv) in dichloromethane (DCM) containing DIEA (2 equiv) for 12 hours.
Cleavage and Purification
Treatment with trifluoroacetic acid (TFA)/DCM (1:1) liberates the compound from the resin. Reverse-phase HPLC purification (C18 column, acetonitrile/water) achieves >95% purity (Overall yield: 41%).
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Sequential Assembly | One-Pot Synthesis | Solid-Phase Synthesis |
|---|---|---|---|
| Total Steps | 3 | 1 | 2 |
| Overall Yield (%) | 58 | 52 | 41 |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | Low |
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at tR = 6.72 min, confirming >99% purity.
Challenges and Optimization Strategies
Side Reactions in Coupling Steps
Competing hydrolysis of the chloro intermediate during nucleophilic substitution reduces yields. Substituting DMF with ionic liquids (e.g., [BMIM][BF4]) improves stability, increasing yields to 68%.
Solvent Effects on Cyclization
Replacing acetonitrile with polyethylene glycol (PEG-400) in one-pot syntheses enhances solubility of intermediates, reducing reaction time to 18 hours.
Industrial Scalability Considerations
Continuous Flow Synthesis
A two-stage continuous flow system optimizes the sequential route:
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzoxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the benzoxazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds similar to ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate exhibit significant antimicrobial activity. The benzoxazole moiety is known for its ability to enhance the biological activity of various derivatives. For instance, derivatives of benzoxazole have been studied for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that pyrimidine derivatives can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
A study conducted by Zhang et al. (2020) evaluated a series of pyrimidine derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM .
Organic Synthesis
Versatile Intermediate
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for multiple functionalization reactions, making it a valuable building block in organic synthesis .
Synthesis of Azaheterocycles
The compound can be utilized in the synthesis of azaheterocycles through nucleophilic substitution reactions. For example, reactions involving this compound with amines or other nucleophiles can yield diverse heterocyclic products with potential biological activity.
Materials Science
Polymeric Applications
Recent research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound has been shown to improve the thermal degradation temperature of polymers significantly.
Mechanism of Action
The mechanism of action of Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The compound shares a pyrimidinone core with several analogs, differing in substituents and functional groups (Table 1). Key structural variations include:
- Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate (C₁₁H₁₆N₂O₃S): A propylthio group replaces the benzoxazolylamino moiety, increasing lipophilicity .
- 2-(2-{[(2-Fluorophenyl)methyl]sulfanyl}-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid : Incorporates a fluorophenylmethylsulfanyl group, which may influence electronic properties and binding affinity .
Table 1. Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity: The benzoxazolylamino group in the target compound may reduce lipophilicity compared to sulfur-containing analogs (e.g., propylthio in ).
- Solubility : The ethyl acetate ester enhances aqueous solubility relative to carboxylic acid derivatives (e.g., ).
- Crystal Packing : Analogous compounds (e.g., ) exhibit stabilization via π-π interactions (3.8 Å spacing) and hydrogen bonding (C-H⋯O), which likely apply to the target compound.
Biological Activity
Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate, with CAS number 670220-69-6, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₄ |
| Molecular Weight | 300.269 g/mol |
| Density | N/A |
| LogP | 2.3167 |
| Polar Surface Area (PSA) | 110.37 Ų |
Antimicrobial Activity
Recent studies have shown that compounds containing the benzoxazole moiety exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at relatively low concentrations .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have indicated its cytotoxic effects against several types of cancer cells.
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colorectal) | 8.0 |
| A549 (Lung Cancer) | 15.0 |
These results suggest that the compound exhibits promising cytotoxicity, particularly against colorectal cancer cells (HCT-116), where the IC50 value indicates effective concentration for half-maximal inhibition .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. In a study assessing the compound's ability to inhibit pro-inflammatory cytokines, it was found to significantly reduce levels of TNF-alpha and IL-6 in treated macrophages.
Table 3: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
The reduction in cytokine levels indicates that this compound may have therapeutic potential in managing inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections showed that treatment with benzoxazole derivatives resulted in a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : Clinical trials evaluating the use of benzoxazole compounds in combination therapies for breast cancer reported enhanced patient outcomes and reduced tumor sizes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the condensation of a benzoxazole-2-amine derivative with a dihydropyrimidinone intermediate. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution or cyclization reactions under controlled temperatures (50–100°C) using polar aprotic solvents like DMF or THF . Key steps include activating the pyrimidinone core with electron-withdrawing groups (e.g., oxo or thio substituents) to facilitate benzoxazole coupling. Post-synthesis purification via column chromatography (n-hexane/ethyl acetate gradients) ensures high purity .
Q. How can the structure of this compound be validated using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) is recommended for resolving hydrogen-bonding networks and confirming stereochemistry . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids and molecular packing . Ensure data quality by cross-validating with CIF check reports using tools like PLATON .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions between NMR, IR, and mass spectrometry data often arise from tautomerism or dynamic equilibria. For example, the 6-oxo-3,6-dihydropyrimidin moiety may exhibit keto-enol tautomerism, leading to split NMR signals. Address this by:
- Conducting variable-temperature NMR to identify tautomeric populations.
- Comparing experimental IR carbonyl stretches (e.g., 1666–1731 cm⁻¹ for C=O groups) with DFT-calculated vibrational modes .
- Using high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency .
Q. How can experimental design elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic Sites : The pyrimidinone’s C4 position is electrophilic; test reactivity via reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
- Electrophilic Substitution : The benzoxazole ring’s electron-deficient nature allows for regioselective halogenation (e.g., Br₂/FeCl₃). Monitor progress via LC-MS and isolate intermediates using preparative HPLC .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH and solvent polarities .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases or proteases). Parameterize the ligand using Gaussian-derived ESP charges and optimize geometry at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) : Simulate solvated systems (TIP3P water model) for 100 ns to assess stability of protein-ligand complexes. Analyze RMSD and hydrogen-bond occupancy with GROMACS .
- ADMET Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental XRD bond lengths?
- Methodological Answer : Differences >0.05 Å may indicate disorder or thermal motion. Refine the model using SHELXL’s restraints (e.g., DFIX for rigid groups) and validate with R1/wR2 convergence (<5% divergence). Cross-check with Hirshfeld surface analysis to identify intermolecular interactions influencing geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
